2-[4-(diethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-[4-(diethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a unique synthetic organic compound. The structure combines a phenyl group, a tetrahydrobenzothieno pyrimidine moiety, and a diethylamino group. These elements grant the compound distinctive chemical and physical properties, which may be leveraged in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: Typically, the synthesis begins with the creation of the intermediate 4-(diethylamino)benzaldehyde. This intermediate is then subjected to a cyclization reaction with a suitable thieno[2,3-d]pyrimidine precursor under controlled conditions, often involving heating and a catalyst to promote the formation of the tetrahydrobenzothieno pyrimidinone core.
Route 2: An alternative synthetic pathway involves the initial formation of the thieno[2,3-d]pyrimidine backbone. The diethylaminophenyl group is then introduced through a substitution reaction, requiring specific solvents and a base to facilitate the reaction.
Industrial Production Methods The industrial production typically employs scalable methods involving continuous flow synthesis or batch reactors. Optimization of reaction conditions such as temperature, pressure, and catalyst choice is crucial to achieving high yields and purity in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the diethylamino group, forming N-oxides under suitable oxidative conditions.
Reduction: It can be reduced under specific conditions, particularly at the carbonyl group, leading to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common reagents include peroxides, meta-chloroperbenzoic acid (m-CPBA), or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Typical conditions involve using strong acids or bases as catalysts, depending on the specific substitution.
Major Products Formed
Oxidation products: N-oxide derivatives.
Reduction products: Corresponding alcohols or reduced amines.
Substitution products: Phenyl ring-substituted derivatives.
Scientific Research Applications
This compound serves various scientific research applications:
Chemistry: As a precursor or intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for potential pharmaceutical applications, including as a scaffold for drug development.
Industry: Used in materials science for creating novel materials with specific properties, such as conducting polymers or advanced coatings.
Mechanism of Action
The mechanism of action depends on its specific use:
Molecular Targets: May interact with enzymes or receptors, influencing biological pathways or chemical reactions.
Pathways: Could affect cell signaling pathways, or catalytic cycles in chemical processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one: Lacks the diethylamino group, which may alter its solubility and reactivity.
4-(diethylamino)phenyl]-5,6,7,8-tetrahydroquinazoline-2(1H)-thione:
N,N-Diethyl-4-(phenylamino)benzamide: Similar in possessing a diethylamino group, but with different backbone structures affecting its chemical behavior.
Uniqueness The compound’s combination of a diethylamino group with the tetrahydrobenzothieno pyrimidinone core gives it unique solubility, reactivity, and potential interactions in biological and chemical contexts.
This compound is not just another organic molecule—it’s a versatile and fascinating subject for study in multiple domains. How else can we explore the intriguing properties of this compound?
Properties
IUPAC Name |
2-[4-(diethylamino)phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-3-23(4-2)14-11-9-13(10-12-14)18-21-19(24)17-15-7-5-6-8-16(15)25-20(17)22-18/h9-12H,3-8H2,1-2H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQYUTYOJMAMTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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